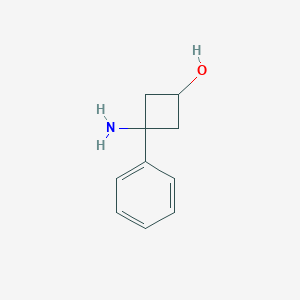![molecular formula C6H9N7O2 B12520131 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carbohydrazide](/img/structure/B12520131.png)
3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carbohydrazide is a synthetic compound known for its potential antitumor activity. It belongs to the class of imidazotetrazines, which are heterocyclic compounds containing both imidazole and tetrazine rings. This compound has garnered significant interest in the field of medicinal chemistry due to its promising therapeutic properties, particularly in the treatment of various cancers .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazides with formamide derivatives under controlled conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale batch reactions with stringent control over reaction parameters such as temperature, pressure, and pH. Advanced purification techniques, including recrystallization and chromatography, are employed to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazotetrazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield oxo derivatives, while substitution reactions can produce a variety of functionalized imidazotetrazines .
科学的研究の応用
3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carbohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its interactions with biological macromolecules, including DNA and proteins.
Medicine: Investigated for its potential as an anticancer agent, particularly in the treatment of glioblastoma and other solid tumors.
Industry: Utilized in the development of new materials with unique chemical and physical properties.
作用機序
The mechanism of action of 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carbohydrazide involves its conversion into active metabolites that can alkylate DNA. This alkylation process leads to the formation of DNA adducts, which interfere with DNA replication and transcription, ultimately resulting in cell death. The compound primarily targets rapidly dividing tumor cells, making it an effective anticancer agent .
類似化合物との比較
Similar Compounds
Temozolomide: Another imidazotetrazine derivative with similar antitumor properties.
Dacarbazine: A triazene compound that also acts as an alkylating agent.
Procarbazine: A methylhydrazine derivative used in the treatment of Hodgkin’s lymphoma.
Uniqueness
3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carbohydrazide is unique due to its enhanced water solubility and potent antitumor activity compared to other similar compounds. Its ability to form stable DNA adducts and its favorable pharmacokinetic properties make it a promising candidate for further development as an anticancer agent .
特性
分子式 |
C6H9N7O2 |
|---|---|
分子量 |
211.18 g/mol |
IUPAC名 |
3-methyl-4-oxo-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carbohydrazide |
InChI |
InChI=1S/C6H9N7O2/c1-12-6(15)13-2-8-3(5(14)9-7)4(13)10-11-12/h2,10-11H,7H2,1H3,(H,9,14) |
InChIキー |
DQIQPWPPZMLOQY-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)N2C=NC(=C2NN1)C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


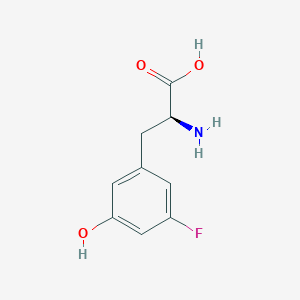
![N-[(2-Bromophenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B12520063.png)
![1H-Indole-3-tetradecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12520067.png)
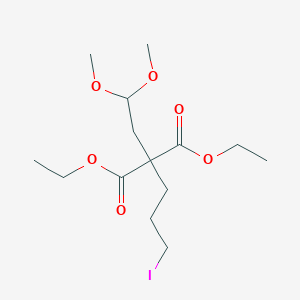
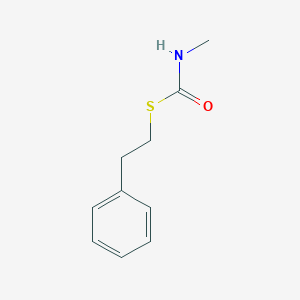
![3-(4-Ethoxyphenyl)-6-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12520091.png)
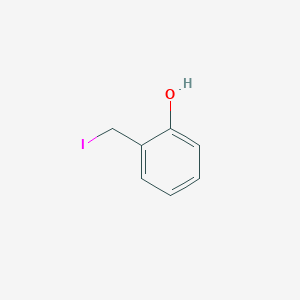
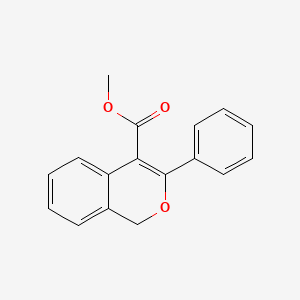
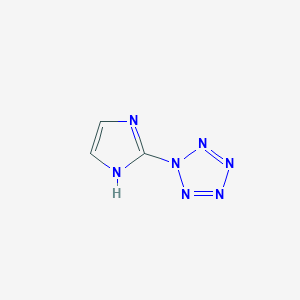
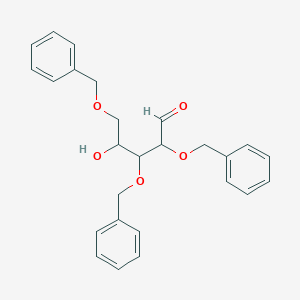
![6-[3-(Dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide;hydrochloride](/img/structure/B12520117.png)

![2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B12520135.png)
